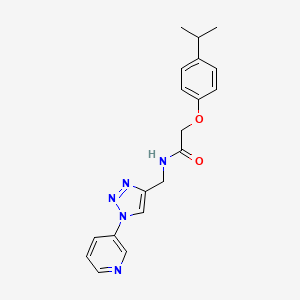
2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C₁₈H₂₃N₃O₂
- Molecular Weight: 313.39 g/mol
The structure consists of an isopropylphenoxy group linked to a triazole moiety through an acetamide functional group. This unique combination of structural features is believed to contribute to its biological activity.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Receptor Binding: Preliminary studies suggest that the compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
- Enzyme Inhibition: The triazole moiety is known for its ability to inhibit various enzymes, which can play a role in cancer and inflammatory diseases.
Anticancer Properties
A study investigated the anticancer potential of structurally related compounds and found that modifications in the phenoxy and triazole groups significantly affected their cytotoxicity against various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation in vitro, particularly against breast cancer cells. The IC₅₀ values ranged from 0.5 to 5 μM depending on the specific cell line tested .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this class of compounds. Research has shown that derivatives with similar structures possess significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival .
Study 1: In Vitro Anticancer Activity
In a controlled study, this compound was tested against several cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-468 | 0.37 |
| HeLa | 0.85 |
| A549 | 1.20 |
The compound demonstrated selective cytotoxicity towards MDA-MB-468 cells, indicating potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14(2)15-5-7-18(8-6-15)26-13-19(25)21-10-16-12-24(23-22-16)17-4-3-9-20-11-17/h3-9,11-12,14H,10,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWICGFOMGPTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













